molecular formula C15H11NO B8155932 1-Phenyl-1H-indole-6-carbaldehyde

1-Phenyl-1H-indole-6-carbaldehyde

Cat. No. B8155932
M. Wt: 221.25 g/mol
InChI Key: MVXOHVCBMHBQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Combine in a sealed tube 1H-indole-6-carbaldehyde 0.9 g, 6.2 mmol), copper(I) trifluoromethanesulfate—complex (0.2 g, 0.3 mmol), phenanthroline (1.3 g, 6.2 mmol), transdibenzylidenacetone (0.1 g, 0.3 mmol), cesium carbonate (2.6 g, 7.9 mmol) and iodobenzene (1.6 ml, 14.3 mmol) in xylene (40 ml). Heat at about 110° C. After 24 hours, cool to room temperature, dilute with dichloromethane and saturated ammonium chloride. Separate the layer and Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrated to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
copper(I) trifluoromethanesulfate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
1.6 mL
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=2)[CH:3]=[CH:2]1.N1[C:25]2[C:16](=[CH:17][CH:18]=[C:19]3[C:24]=2N=CC=C3)C=CC=1.C(=CC(/C=C/C1C=CC=CC=1)=O)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].IC1C=CC=CC=1>C1(C)C(C)=CC=CC=1.ClCCl.[Cl-].[NH4+]>[C:16]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=3)[CH:3]=[CH:2]2)[CH:25]=[CH:24][CH:19]=[CH:18][CH:17]=1 |f:3.4.5,9.10|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C=O
Step Two
Name
copper(I) trifluoromethanesulfate
Quantity
0.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)/C=C/C1=CC=CC=C1
Step Five
Name
cesium carbonate
Quantity
2.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Six
Name
Quantity
1.6 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CUSTOM
Type
CUSTOM
Details
Separate the layer
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with dichloromethane
WASH
Type
WASH
Details
wash sequentially with distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
Chromatograph the residue eluting with 8:2 hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=CC2=CC=C(C=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.